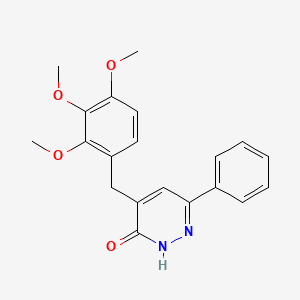

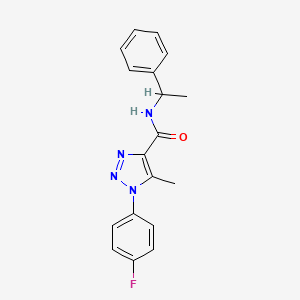

![molecular formula C17H22N2 B2687970 Benzyl({2-[benzyl(methyl)amino]ethyl})amine CAS No. 84425-29-6](/img/structure/B2687970.png)

Benzyl({2-[benzyl(methyl)amino]ethyl})amine

説明

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” is a complex organic compound that consists of a benzyl group attached to an amine functional group . It is a derivative of benzylamine, which is a colorless liquid with a weak ammonia-like odor . Benzylamine is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of benzylamines, including “Benzyl({2-[benzyl(methyl)amino]ethyl})amine”, can be achieved through various methods. One common method is the amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, which undergoes an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . This reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis

The molecular structure of “Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify the presence of the amine functional group . The 1H NMR spectrum can also provide information about the structure of the compound .Chemical Reactions Analysis

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can undergo various chemical reactions. For instance, it can participate in N-alkylation reactions with alcohols . It can also undergo oxidative C-N cleavage to provide 2° amides .科学的研究の応用

- Applications :

- Antibacterial and Antifungal Agents : Some derivatives exhibit antibacterial and antifungal activity .

- Antioxidant Properties : Benzyl({2-[benzyl(methyl)amino]ethyl})amine derivatives have demonstrated antioxidant potential .

- Anti-Inflammatory Compounds : Certain analogs show anti-inflammatory effects .

- Anti-HIV Activity : Research has explored its anti-HIV properties .

- Anti-Diabetic and Hypoglycemic Effects : Investigations into its role in diabetes management .

- Application : The products of aza-type Michael addition, including β-amino carbonyl compounds, serve as peptide analogs or precursors for optically active amino acids, amino alcohols, diamines, and lactams .

- Application : Benzyl({2-[benzyl(methyl)amino]ethyl})amine derivatives have been investigated for insect growth-regulating activity .

- Application : The compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality .

- Application : While not directly mentioned, related N-benzyl-2-methoxybenzamides have been studied as potential bleaching herbicides .

Medicinal Chemistry and Drug Development

Peptide Analog Synthesis

Insect Growth Regulation

1,2,3-Triazole Hybrid Synthesis

Herbicidal Activity

Photosynthetic Pigment Biosynthesis

Safety and Hazards

The safety data sheet for benzylamine indicates that it is flammable and corrosive . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

作用機序

Target of Action

Benzyl({2-[benzyl(methyl)amino]ethyl})amine, also known as N-Benzyl-N-methylethanolamine, is a tertiary benzylamine Benzylamines are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that benzylamines can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Benzylamines can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s chemical reactions, such as nucleophilic substitution and oxidation, can lead to changes in the structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl({2-[benzyl(methyl)amino]ethyl})amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

特性

IUPAC Name |

N,N'-dibenzyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-19(15-17-10-6-3-7-11-17)13-12-18-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBAMLARYBKJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNCC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl({2-[benzyl(methyl)amino]ethyl})amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

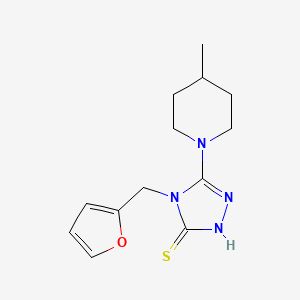

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

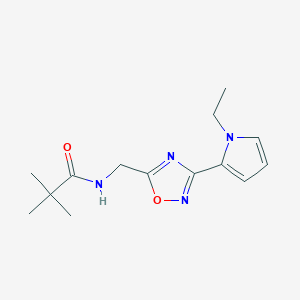

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

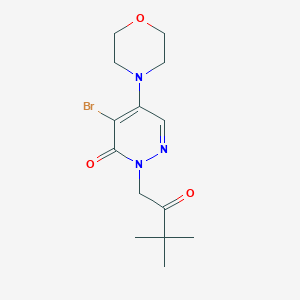

![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)